2-Hydroxy-1,4-benzoquinone 2-Hydroxy-1,4-benzoquinone 2-hydroxy-1,4-benzoquinone is the simplest member of the class of 2-hydroxy-1,4-benzoquinones, that is 1,4-benzoquinone in which a single hydrogen is replaced by a hydroxy group. It has a role as a mouse metabolite. It is a conjugate acid of a 3,6-dioxocyclohexa-1,4-dien-1-olate.
Brand Name: Vulcanchem
CAS No.: 2474-72-8
VCID: VC21327384
InChI: InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
SMILES: C1=CC(=O)C(=CC1=O)O
Molecular Formula: C6H4O3
Molecular Weight: 124.09 g/mol

2-Hydroxy-1,4-benzoquinone

CAS No.: 2474-72-8

Cat. No.: VC21327384

Molecular Formula: C6H4O3

Molecular Weight: 124.09 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Hydroxy-1,4-benzoquinone - 2474-72-8

CAS No. 2474-72-8
Molecular Formula C6H4O3
Molecular Weight 124.09 g/mol
IUPAC Name 2-hydroxycyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Standard InChI Key GPLIMIJPIZGPIF-UHFFFAOYSA-N
SMILES C1=CC(=O)C(=CC1=O)O
Canonical SMILES C1=CC(=O)C(=CC1=O)O

Chemical Properties and Structure

2-Hydroxy-1,4-benzoquinone is characterized by its unique molecular structure containing three oxygen atoms, with a hydroxyl group attached to the benzoquinone ring. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns that differentiate it from other quinone derivatives.

Basic Structural Information

The fundamental chemical properties of 2-hydroxy-1,4-benzoquinone are summarized in the following table:

PropertyValue
Chemical FormulaC₆H₄O₃
Molecular Weight124.09 Daltons
Monoisotopic Molecular Weight124.0160439947 Daltons
CAS Number2474-72-8
StereochemistryAchiral
Defined Stereocenters0/0
Optical ActivityNone

The compound features a cyclic structure with alternating double bonds and contains three oxygen atoms - two as part of carbonyl groups and one as a hydroxyl group. This arrangement significantly influences its chemical behavior and reactivity .

Chemical Identifiers and Representations

For precise identification in chemical databases and literature, 2-hydroxy-1,4-benzoquinone is represented by various notation systems:

Identifier TypeRepresentation
SMILESC1(=CC(=O)C([O-])=CC(=O)1)
InChIInChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/p-1
InChIKeyGPLIMIJPIZGPIF-UHFFFAOYSA-M

The compound is registered in multiple chemical databases, enabling cross-referencing and comprehensive data retrieval. Key database identifiers include ChEBI:58474, ChemSpider:19574272, KEGG:C07103, and PubChem:23529530 .

Thermodynamic Properties

The standard Gibbs free energy of formation (ΔfG'° in kcal/mol) for 2-hydroxy-1,4-benzoquinone is -40.2187, indicating the compound's thermodynamic stability . This negative value suggests that the formation of 2-hydroxy-1,4-benzoquinone is energetically favorable under standard conditions, which has implications for its role in biochemical reactions and metabolic pathways.

Synthesis and Preparation Methods

The production of 2-hydroxy-1,4-benzoquinone can be achieved through several synthetic routes, with oxidation processes being the predominant methods. Understanding these synthetic pathways is crucial for laboratory preparation and industrial production of this compound.

Laboratory Synthesis

In laboratory settings, 2-hydroxy-1,4-benzoquinone is commonly synthesized through the oxidation of 1,4-benzoquinone using hydrogen peroxide in the presence of an acidic catalyst. This controlled oxidation process introduces the hydroxyl group to the benzoquinone ring, resulting in the formation of the target compound.

Another significant synthetic route involves the conversion of 1,2,4-benzenetriol through an enzymatic dehydrogenation process. This transformation is catalyzed by specific dehydrogenase enzymes that facilitate the oxidation of 1,2,4-benzenetriol to form 2-hydroxy-1,4-benzoquinone .

Biological Synthesis Pathways

In biological systems, particularly in bacterial metabolism, 2-hydroxy-1,4-benzoquinone is produced as an intermediate in the degradation of certain aromatic compounds. For example, the degradation of 5-chlorohydroxyquinol in bacteria results in the formation of 2-hydroxy-1,4-benzoquinone along with chloride and hydrogen ions . Similarly, in the 4-nitrophenol degradation pathway (pathway II), 4-nitrocatechol undergoes conversion to 2-hydroxy-1,4-benzoquinone through a complex biochemical process involving NAD(P)H and oxygen .

The reaction is represented as:

4-nitrocatechol + NAD(P)H + oxygen → 2-hydroxy-1,4-benzoquinone + nitrite + NAD(P)+ + H₂O + H+

Chemical Reactions and Reactivity

2-Hydroxy-1,4-benzoquinone exhibits diverse reactivity patterns, participating in numerous chemical transformations that make it valuable in both biological systems and synthetic chemistry.

Oxidation-Reduction Reactions

The redox properties of 2-hydroxy-1,4-benzoquinone are central to its biochemical functions. The compound readily undergoes reduction to form 1,2,4-benzenetriol in the presence of reducing agents such as NADH. This redox cycling between quinone and hydroquinone forms is a key feature of its biochemical behavior .

The reduction reaction proceeds as follows:

2-hydroxy-1,4-benzoquinone + NADH + 2 H+ → 1,2,4-benzenetriol + NAD+

Conversely, 2-hydroxy-1,4-benzoquinone can also be formed through the oxidation of 1,2,4-benzenetriol, demonstrating the reversible nature of these transformations in appropriate enzymatic environments.

Substitution Reactions

The presence of the hydroxyl group and the electron-deficient carbonyl centers makes 2-hydroxy-1,4-benzoquinone susceptible to nucleophilic substitution reactions. These reactions are particularly relevant in its interactions with biological nucleophiles such as thiols and amines, which may contribute to its biochemical activities and potential toxicity mechanisms.

Participation in Degradation Pathways

2-Hydroxy-1,4-benzoquinone plays a significant role in several degradation pathways of environmental importance. It is involved in the degradation of 2,4,5-trichlorophenoxyacetate, a widely used herbicide, and in 4-nitrophenol degradation pathways, which are relevant to environmental remediation processes .

Biological Activities and Biochemical Roles

The unique chemical structure and reactivity of 2-hydroxy-1,4-benzoquinone confer upon it diverse biological activities, making it relevant in various biochemical processes and potential therapeutic applications.

Antimicrobial Properties

Research findings indicate that 2-hydroxy-1,4-benzoquinone demonstrates significant antimicrobial activity against various pathogenic organisms. Its mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular respiration processes. The compound has shown particular efficacy against Staphylococcus aureus and other pathogenic bacteria, suggesting potential applications in antimicrobial therapy.

Additionally, 2-hydroxy-1,4-benzoquinone exhibits antifungal properties against organisms such as Candida albicans, further expanding its potential antimicrobial applications.

Antitumor Activity

One of the most promising aspects of 2-hydroxy-1,4-benzoquinone research is its demonstrated antitumor activity. Studies have shown that the compound can induce apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms, including:

  • Generation of reactive oxygen species (ROS)

  • Modulation of cell signaling pathways

  • DNA cleavage mediated by topoisomerase IIalpha

These findings suggest potential applications in cancer therapy, particularly as a lead compound for developing more targeted anticancer agents.

Antimalarial Activity

Recent research has highlighted the antimalarial potential of 2-hydroxy-1,4-benzoquinone and its derivatives. Studies evaluating the compound's activity against Plasmodium falciparum (the parasite responsible for malaria) have yielded promising results, with some derivatives demonstrating IC50 values as low as 0.77 μg/mL.

Metabolic Pathways and Enzymatic Interactions

2-Hydroxy-1,4-benzoquinone participates in various metabolic pathways, particularly those involving the degradation and transformation of aromatic compounds. Its role in these biochemical processes is mediated by specific enzymatic interactions that facilitate its conversion to other metabolites.

Role in Phenol Metabolism

In microbial systems, particularly in species like Burkholderia, 2-hydroxy-1,4-benzoquinone serves as an important intermediate in phenol metabolism. It is formed during the metabolic processing of various aromatic compounds and subsequently converted to other metabolites through enzyme-catalyzed reactions .

Enzymatic Transformations

Several enzymes are known to catalyze reactions involving 2-hydroxy-1,4-benzoquinone. These include:

  • 1,2,4-benzenetriol dehydrogenase: Catalyzes the oxidation of 1,2,4-benzenetriol to form 2-hydroxy-1,4-benzoquinone

  • Hydroxybenzoquinone reductase: Mediates the reduction of 2-hydroxy-1,4-benzoquinone to 1,2,4-benzenetriol

These enzymatic transformations are critical for the compound's role in various metabolic pathways and its participation in redox cycling within biological systems .

Spectroscopic Characterization and Analysis

The structural characterization and analysis of 2-hydroxy-1,4-benzoquinone rely on various spectroscopic techniques that provide valuable information about its chemical properties and behavior in different environments.

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy has been employed to identify key vibrational modes of 2-hydroxy-1,4-benzoquinone. In its deprotonated state, the compound exhibits an in-phase C=O symmetric stretch at approximately 1666 cm⁻¹. Isotopic labeling studies using ¹⁸O have demonstrated shifts of approximately 25 cm⁻¹ in these vibrational modes, providing valuable structural information.

UV-Visible Spectroscopy

UV-Visible spectroscopy is particularly useful for monitoring the redox states of 2-hydroxy-1,4-benzoquinone in aqueous solutions. The compound exhibits characteristic absorption maxima in the range of 380-482 nm, with variations depending on its protonation state and environmental conditions.

When performing spectroscopic measurements of 2-hydroxy-1,4-benzoquinone, it is important to use buffered solutions to stabilize the quinone/hydroquinone equilibrium and avoid pH-dependent artifacts that may complicate data interpretation.

Applications in Scientific Research

The unique chemical properties and biological activities of 2-hydroxy-1,4-benzoquinone make it valuable in various scientific research contexts, spanning from chemistry to biology and medical research.

Applications in Synthetic Chemistry

In synthetic chemistry, 2-hydroxy-1,4-benzoquinone serves as a versatile precursor for the synthesis of more complex organic compounds and dyes. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, makes it a valuable building block in organic synthesis.

Applications in Biological Research

The compound's involvement in redox processes and metabolic pathways makes it relevant in biological research, particularly in studies of microbial metabolism and biodegradation of aromatic compounds. It serves as a model compound for understanding quinone biochemistry and the role of quinones in biological electron transfer processes.

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